molecular formula C10H11N3O3 B2637137 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 2735-71-9

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No. B2637137
CAS RN: 2735-71-9
M. Wt: 221.216
InChI Key: FEZKCWBNANSUJS-UHFFFAOYSA-N
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Description

“1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” consists of a benzimidazole core with a methyl group and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 .


Chemical Reactions Analysis

While the specific chemical reactions involving “1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” are not detailed in the available resources, imidazole compounds in general are known to participate in a variety of chemical reactions due to their amphoteric nature .

Scientific Research Applications

  • Research has explored the synthesis and transformation of compounds structurally similar to 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, focusing on complex molecular arrangements and chemical reactions. For instance, studies have described the synthesis of compounds like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations, such as formylation and acylation, indicating a keen interest in the synthesis and chemical behavior of nitrobenzodiazole derivatives (El’chaninov et al., 2018).

Characterization and Complex Formation :

  • The compound and its related derivatives have been characterized and investigated for their potential in forming complexes with other elements or compounds. For example, the study of 1,2-Bis-[(5-methyl/chloro/nitro)-2-1H-benzimidazolyl]-1,2-ethanediols and their PdCl2 complexes shed light on how different substituents like methyl, chloro, and nitro groups affect the properties like solubility, melting point, and acidity of these compounds and their complexes (Ülküseven & Tavman, 2001).

Crystal Structure and Molecular Interactions

Hydrogen-Bonded Structures :

  • Studies have also delved into the crystal structure of related compounds, revealing intricate hydrogen-bonded chains and sheets, which are crucial for understanding molecular interactions and properties. For instance, research on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate has demonstrated the formation of hydrogen-bonded chains and sheets, highlighting the importance of molecular structure in determining the physical and chemical characteristics of these compounds (Portilla et al., 2007).

Chemical Reactions and Biological Activity

Chemical Reactivity and Potential Biological Applications :

  • Research on related chemical structures has investigated their reactivity and potential biological applications, indicating a broader interest in the chemical and pharmacological potentials of such compounds. For instance, studies on compounds like (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime have focused on their synthesis and structural characterization, hinting at the diverse applications and significance of these compounds in scientific research (Abdel-Wahab et al., 2023).

properties

IUPAC Name

1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZKCWBNANSUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

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